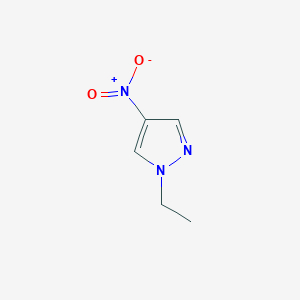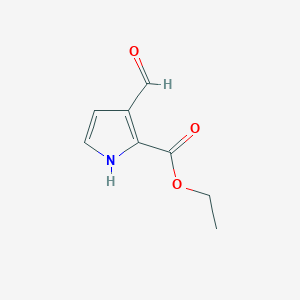
Ethyl 3-(piperidin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(piperidin-4-yl)propanoate is a compound that is structurally related to various piperidine derivatives, which are known for their diverse biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss Ethyl 3-(piperidin-4-yl)propanoate, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the literature. For instance, an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is reported, which could potentially be adapted for the synthesis of Ethyl 3-(piperidin-4-yl)propanoate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is comprehensively studied, indicating the use of techniques such as FT-IR, NMR, and ESI-MS, which are also relevant for the synthesis and confirmation of the structure of Ethyl 3-(piperidin-4-yl)propanoate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a polysubstituted piperidone is determined, and its interactions are quantified using Hirshfeld surface analysis . This approach could be applied to Ethyl 3-(piperidin-4-yl)propanoate to understand its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical behavior of similar compounds under different conditions is studied, such as the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate . These studies provide a foundation for understanding the potential reactions and stability of Ethyl 3-(piperidin-4-yl)propanoate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored through computational and experimental methods. For instance, the DFT method is used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . Similarly, the gas-phase elimination kinetics provide insights into the thermal stability and reaction rates of ethyl piperidine derivatives . These methods could be used to predict the properties of Ethyl 3-(piperidin-4-yl)propanoate.
Relevant Case Studies
Case studies involving related compounds include the use of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator , and the enantiomeric resolution of stereomers of a piperidine derivative, which could be relevant for the chiral analysis of Ethyl 3-(piperidin-4-yl)propanoate .
Wissenschaftliche Forschungsanwendungen
Application
Ethyl 3-(piperidin-4-yl)propanoate is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Method of Application
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Eigenschaften
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFMSVBWJZLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434108 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-4-yl)propanoate | |
CAS RN |
71879-55-5 |
Source


|
| Record name | ethyl 3-piperidin-4-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)











